Increased Lipophilicity (XLogP3) vs. N-Desmethyl Analog
Ethyl 1-methyl-2-oxopyrrolidine-3-carboxylate exhibits a higher computed lipophilicity (XLogP3 = 0.3) compared to its N-desmethyl analog, ethyl 2-oxopyrrolidine-3-carboxylate (XLogP3 = 0.1) [1][2]. This 0.2 log unit increase indicates greater membrane permeability and potential for improved oral absorption in drug discovery programs.
| Evidence Dimension | Lipophilicity (XLogP3) |
|---|---|
| Target Compound Data | 0.3 |
| Comparator Or Baseline | Ethyl 2-oxopyrrolidine-3-carboxylate (CAS 36821-26-8): 0.1 |
| Quantified Difference | +0.2 log units |
| Conditions | Computed property from PubChem and vendor data |
Why This Matters
Higher lipophilicity can translate to improved membrane permeability and oral bioavailability, making this compound a preferred starting point for CNS and intracellular targets.
- [1] Kuujia. Cas no 30932-85-5 (Ethyl 1-Methyl-2-oxopyrrolidine-3-carboxylate). https://www.kuujia.com/cas-30932-85-5.html View Source
- [2] PubChem. Ethyl 2-oxopyrrolidine-3-carboxylate. Compound Summary for CID 12699000. https://pubchem.ncbi.nlm.nih.gov/compound/12699000 View Source
